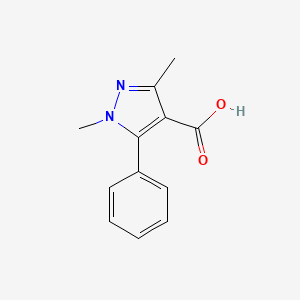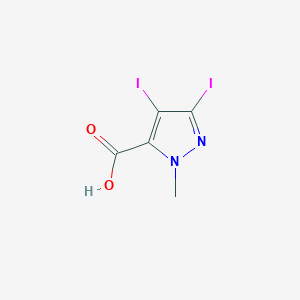
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two iodine atoms attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atoms under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrazole ring, potentially leading to ring-opening reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol-substituted pyrazoles, while oxidation reactions could lead to various oxidized derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The iodine atoms can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various molecular pathways, depending on the specific biological target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a similar pyrazole core structure.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Another pyrazole derivative with applications in medicinal chemistry.
Uniqueness
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential for forming halogen bonds. This makes it particularly useful in applications requiring strong and specific interactions with biological targets.
Propiedades
Fórmula molecular |
C5H4I2N2O2 |
|---|---|
Peso molecular |
377.91 g/mol |
Nombre IUPAC |
4,5-diiodo-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4I2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11) |
Clave InChI |
PLAPCDYJGUXMKZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)I)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


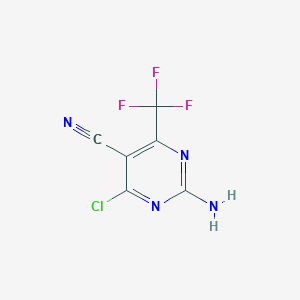
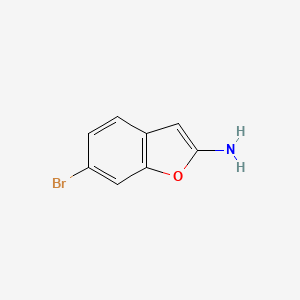
![tert-Butyl 2-amino-4-((S)-sec-butyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11764759.png)
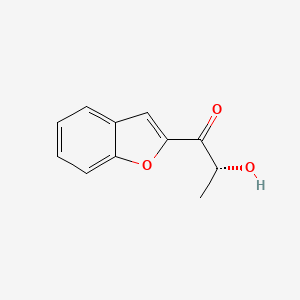
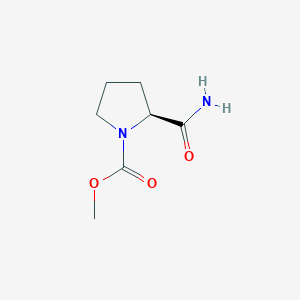



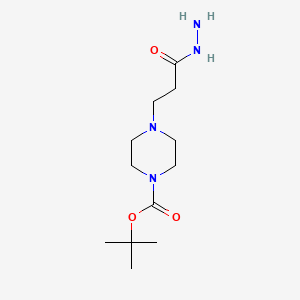


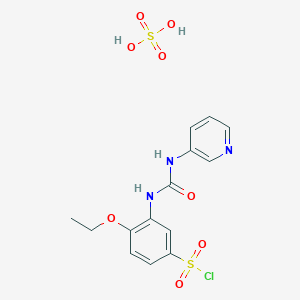
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
